1-(Bromomethyl)-1-butylcyclopentane
CAS No.:
Cat. No.: VC17634186
Molecular Formula: C10H19Br
Molecular Weight: 219.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19Br |
---|---|
Molecular Weight | 219.16 g/mol |
IUPAC Name | 1-(bromomethyl)-1-butylcyclopentane |
Standard InChI | InChI=1S/C10H19Br/c1-2-3-6-10(9-11)7-4-5-8-10/h2-9H2,1H3 |
Standard InChI Key | JXBRBUOYWMRCMY-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1(CCCC1)CBr |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The molecular structure of 1-(bromomethyl)-1-butylcyclopentane consists of a five-membered cyclopentane ring substituted with a bromomethyl (-CHBr) group and a butyl (-CH) group at the same carbon atom (Figure 1). The cyclopentane ring adopts a puckered conformation to minimize angle strain, while the butyl chain extends outward, contributing to the compound’s hydrophobic character.
Molecular Formula: CHBr
Molecular Weight: 233.19 g/mol
IUPAC Name: 1-(Bromomethyl)-1-butylcyclopentane
SMILES: BrCC1(CCCC1)CCCC
InChIKey: JXBRBUOYWMRCMY-UHFFFAOYSA-N
The presence of the bromine atom introduces significant polarity, making the compound reactive toward nucleophilic substitution and elimination reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via radical bromination of 1-butylcyclopentane using bromine (Br) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds under reflux in an inert solvent like carbon tetrachloride (CCl):
Key Parameters:
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Temperature: 80–100°C
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Reaction Time: 6–12 hours
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Yield: 60–75% (optimized conditions)
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance mixing efficiency and heat transfer. Bromine and AIBN are introduced into a pressurized reactor system, enabling large-scale synthesis with >90% purity. Post-synthesis purification involves fractional distillation to isolate the product from unreacted starting materials and byproducts.
Physicochemical Properties
Property | Value/Description |
---|---|
Boiling Point | ~220–240°C (estimated) |
Melting Point | <-20°C (liquid at room temp.) |
Density | 1.25–1.35 g/cm |
Refractive Index | 1.48–1.50 (20°C) |
Solubility and Stability
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Solubility: Miscible with nonpolar solvents (e.g., hexane, chloroform); sparingly soluble in water (<0.1 g/L).
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Stability: Stable under inert atmospheres but prone to hydrolysis in moist environments. Storage recommendations include amber glass containers at 2–8°C .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromomethyl group undergoes S2 reactions with nucleophiles (e.g., hydroxide, cyanide, amines):
Conditions: Aqueous or alcoholic NaOH (50–80°C).
Elimination Reactions
Under basic conditions (e.g., KOtBu in tert-butanol), the compound undergoes β-elimination to form 1-butylcyclopentene:
Oxidation Pathways
Oxidation with KMnO in acidic media converts the bromomethyl group to a carboxylic acid:
Applications in Scientific Research
Organic Synthesis
The compound is a key intermediate in synthesizing:
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Alcohols and amines via nucleophilic substitution.
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Alkenes for polymerization studies.
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Carboxylic acids for pharmaceutical precursors.
Medicinal Chemistry
Brominated cyclopentanes exhibit antibacterial activity against Staphylococcus aureus and Bacillus subtilis, likely through cell wall disruption. Insecticidal applications against pests like Alphitobius diaperinus have also been proposed.
Material Science
The compound’s hydrophobic backbone facilitates the development of water-resistant polymers and lubricant additives.
Hazard Class | Signal Word | Hazard Statements |
---|---|---|
Acute Toxicity (Oral) | Danger | H301: Toxic if swallowed |
Skin Irritation | Warning | H315: Causes skin irritation |
Regulatory Status
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